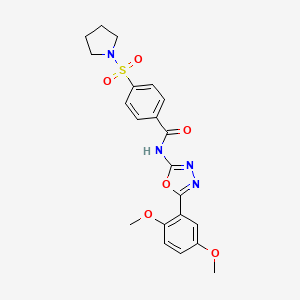

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-29-15-7-10-18(30-2)17(13-15)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJZQNJPAUYPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the 2,5-dimethoxyphenyl group and the pyrrolidin-1-ylsulfonyl group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in structurally modified analogs with potentially different properties.

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Analogues

LMM5 and LMM11

The compounds 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) are two closely related 1,3,4-oxadiazoles investigated as thioredoxin reductase (Trr1) inhibitors with antifungal activity against Candida albicans .

Key Structural Differences:

- LMM5 :

- LMM11 :

- Target Compound :

- Substituents : Pyrrolidin-1-ylsulfonyl group at position 4 of the benzamide; 2,5-dimethoxyphenyl on the oxadiazole ring.

- Hypothesized Advantages : The 2,5-dimethoxyphenyl group may enhance π-π stacking interactions with enzyme active sites compared to LMM5’s single methoxy group. The pyrrolidine sulfonamide could improve aqueous solubility relative to LMM11’s cyclohexyl group.

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

*Calculated based on structural formula.

Patent Compound (Example 53)

A structurally distinct sulfonamide-containing compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, shares the sulfonamide motif but incorporates a pyrazolo-pyrimidine-chromen hybrid core . While its biological target is unspecified, its synthesis highlights the versatility of sulfonamide groups in drug design. However, the absence of a 1,3,4-oxadiazole ring limits direct functional comparison.

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The pyrrolidine sulfonamide is less sterically hindered than LMM11’s cyclohexyl group, suggesting faster metabolic clearance but reduced risk of toxicity.

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 486.54 g/mol. The structure features an oxadiazole ring which is known for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds in the oxadiazole class have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl and oxadiazole moieties can enhance potency against specific cancer types .

2. Insecticidal Properties

Preliminary bioassays have indicated that related oxadiazole compounds display insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. These studies suggest that the compound could serve as a novel insecticide in agricultural applications .

3. Antifungal Activity

Certain derivatives of oxadiazoles have shown promising antifungal effects. For example, compounds with similar structural features exhibited inhibition rates exceeding 70% against fungal pathogens such as Pyricularia oryzae. This suggests potential applicability in managing crop diseases .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : The compound appears to interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells.

- Disruption of Cellular Integrity : Insecticidal activity may arise from the disruption of cellular membranes or metabolic pathways in target pests.

Case Study 1: Anticancer Efficacy

A study examining the anticancer efficacy of a related oxadiazole derivative found that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was reported to be significantly lower than that of conventional chemotherapeutics like doxorubicin .

Case Study 2: Insecticidal Assessment

In trials assessing insecticidal properties against Helicoverpa armigera, the compound demonstrated a lethal concentration (LC50) value of 14.01 mg/L, indicating strong potential as an agricultural pesticide .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.